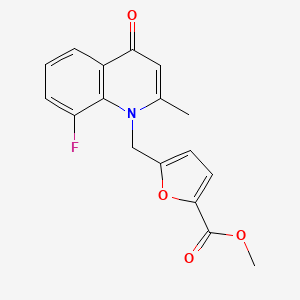

Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H14FNO4 and its molecular weight is 315.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS Number: 1215732-03-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the presence of a furan ring and a quinoline moiety , specifically with a fluorine atom at position 8. Its molecular formula is C17H14FNO4 with a molecular weight of approximately 315.29 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄FNO₄ |

| Molecular Weight | 315.29 g/mol |

| CAS Number | 1215732-03-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the quinoline core through methods such as Skraup synthesis, followed by the introduction of substituents like fluorine via electrophilic fluorination.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties . For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The fluorine atom in the structure may enhance lipophilicity, improving membrane permeability and biological efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes or pathways essential for cancer cell survival. For example, compounds with similar furan and quinoline moieties have been reported to induce apoptosis in cancer cells by disrupting DNA replication and modulating cellular signaling pathways .

Case Studies

- Antibacterial Efficacy : A study on related quinoline derivatives highlighted their potential as antibacterial agents, showing minimum inhibitory concentrations (MICs) against Staphylococcus aureus and other pathogens . this compound is hypothesized to exhibit comparable or enhanced activity due to its structural features.

- Cytotoxicity Testing : In another investigation, derivatives were tested against HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney) cell lines using MTT assays. Results indicated promising IC50 values, suggesting significant potential for further development as anticancer therapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Binding to and inhibiting enzymes critical for metabolic pathways.

- DNA Interaction : Intercalating into DNA structures, disrupting replication processes.

- Receptor Modulation : Acting as an agonist or antagonist at specific cellular receptors, influencing signaling pathways crucial for cell survival and proliferation .

Properties

Molecular Formula |

C17H14FNO4 |

|---|---|

Molecular Weight |

315.29 g/mol |

IUPAC Name |

methyl 5-[(8-fluoro-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C17H14FNO4/c1-10-8-14(20)12-4-3-5-13(18)16(12)19(10)9-11-6-7-15(23-11)17(21)22-2/h3-8H,9H2,1-2H3 |

InChI Key |

ZTHLBPYJSSFPGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.